(2-Chloro-4-methoxy-5-pyrimidinyl)boronic Acid
CAS No.:
Cat. No.: VC20480246
Molecular Formula: C5H6BClN2O3
Molecular Weight: 188.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H6BClN2O3 |
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Molecular Weight | 188.38 g/mol |
IUPAC Name | (2-chloro-4-methoxypyrimidin-5-yl)boronic acid |
Standard InChI | InChI=1S/C5H6BClN2O3/c1-12-4-3(6(10)11)2-8-5(7)9-4/h2,10-11H,1H3 |
Standard InChI Key | GQTWKNGZASFDJQ-UHFFFAOYSA-N |
Canonical SMILES | B(C1=CN=C(N=C1OC)Cl)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyrimidine ring substituted with:
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Chlorine at position 2
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Methoxy group (−OCH₃) at position 4
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Boronic acid (−B(OH)₂) at position 5
This arrangement creates a planar geometry conducive to π-π stacking interactions in catalytic systems. The electron-withdrawing chlorine and electron-donating methoxy group modulate electronic density, influencing reactivity in cross-coupling reactions .
Physicochemical Data
While exact data for (2-chloro-4-methoxy-5-pyrimidinyl)boronic acid are unavailable, analogous pyrimidinylboronic acids exhibit the following properties :
Property | Value (Analogous Compounds) |
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Molecular Formula | C₆H₇BClNO₃ |
Molecular Weight | 187.39 g/mol |
Density | 1.403 g/cm³ |
Boiling Point | ~399°C |
Flash Point | ~195°C |
Storage Conditions | −20°C in inert atmosphere |
The boronic acid moiety’s propensity for protodeboronation under acidic or aqueous conditions necessitates careful pH control during synthetic applications .
Synthesis and Optimization Strategies
Lithiation-Boronation Pathway
The most reliable synthesis route for pyrimidinylboronic acids involves lithium-halogen exchange followed by boronation. For example, 2-methoxy-5-pyrimidylboronic acid is synthesized via:
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Lithiation: Treatment of 5-bromo-2-methoxypyrimidine with n-BuLi at −70°C in THF.
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Boronation: Quenching with triisopropylborate (B(OiPr)₃) to yield the boronic acid .
Adapting this method to (2-chloro-4-methoxy-5-pyrimidinyl)boronic acid would require:
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Starting Material: 5-bromo-2-chloro-4-methoxypyrimidine
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Optimized Conditions: Low-temperature lithiation (−70°C) to minimize side reactions, followed by boronate ester hydrolysis.
Challenges in Scalability
Scale-up of similar compounds faces hurdles such as:
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Impurity Formation: Byproducts from incomplete lithiation or protodeboronation.
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Yield Limitations: Reported yields for analogous syntheses range from 35–45% .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This compound’s primary utility lies in forming carbon-carbon bonds with aryl halides. Key examples include:
Bis-Heteroaryl Synthesis
Reaction with 4,6-dichloropyrimidine under Pd(PPh₃)₂Cl₂ catalysis yields 4,6-bis(5-pyrimidyl)pyrimidine (56% yield) . Such bis-heteroarenes are pivotal in optoelectronic materials.
Pharmaceutical Intermediates
Coupling with 4-tert-butylbenzeneboronic acid produces penta-arylene derivatives (16% yield), which are scaffolds for endothelin receptor antagonists .
Structural Modifications
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Methoxy → Chloro Conversion: Treatment with BCl₃ converts methoxy groups to chlorides, enabling further functionalization .
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Protecting Group Strategies: Trityl groups shield the boronic acid during multistep syntheses.
Pharmacological Relevance
Structure-Activity Relationships (SAR)
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Position 2 (Chloro): Increases metabolic stability by resisting oxidative demethylation.
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Position 4 (Methoxy): Modulates electron density, affecting π-stacking with aromatic residues in target proteins .
Future Perspectives
Synthetic Chemistry
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Photoredox Catalysis: Leveraging visible-light-mediated cross-couplings to improve yields.
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Continuous Flow Systems: Enhancing reproducibility in large-scale boronic acid synthesis.
Drug Discovery
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